

Synthesis of Croconic Acid Disodium Salt: An Application Note and Experimental Protocol

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Compound of Interest

Compound Name: Croconic acid disodium salt

Cat. No.: B075970

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Abstract

This document provides a detailed experimental protocol for the synthesis of **croconic acid disodium salt**, a valuable compound for researchers in materials science and drug development. The described methodology is based on the oxidative halogenation of a cyclopentene derivative, offering a direct route to the desired product. This application note includes a step-by-step procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Croconic acid and its salts are members of the oxocarbon family, characterized by a five-membered carbon ring with carbonyl and enolate groups. These compounds have garnered significant interest due to their unique electronic and optical properties, leading to applications in ferroelectric materials, organic electronics, and as potential therapeutic agents. The disodium salt of croconic acid is a stable, water-soluble derivative, making it a convenient precursor for further chemical modifications and biological studies. This protocol details a robust and efficient synthesis of **croconic acid disodium salt**.

Experimental Protocol

This protocol is adapted from a patented synthesis method, providing a direct route to sodium croconate[1].

2.1. Materials and Reagents:

- 2-Cyclopentene-1,4-dione
- Sodium hydroxide (NaOH)
- Bromine (Br₂)
- Methanol (MeOH)
- Deionized water (H₂O)
- Ice

2.2. Equipment:

- Three-neck round-bottom flask
- Stirring plate and magnetic stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel and flask)
- Standard laboratory glassware

2.3. Synthesis Procedure:

- **Reaction Setup:** In a three-neck flask equipped with a magnetic stir bar, dissolve 108 g of sodium hydroxide in 300 ml of deionized water. Cool the solution in an ice bath with continuous stirring.
- **Addition of Starting Material:** Once the sodium hydroxide solution is chilled, add 14.4 g of 2-cyclopentene-1,4-dione to the flask.

- **Bromination:** While maintaining the internal temperature between 10 to 20°C using the ice bath, add 144 g of bromine dropwise to the reaction mixture over a period of 40 minutes.
- **Reaction Completion:** After the complete addition of bromine, remove the ice bath and continue stirring the solution for 1 hour at room temperature.
- **Initial Product Isolation:** A precipitate will form during the reaction. Separate the precipitated crystal by filtration.
- **Workup of Filtrate:** Concentrate the filtrate using a rotary evaporator.
- **Methanol Wash:** Add 500 ml of methanol to the resulting residue, stir the mixture, and then filter to remove any insoluble impurities.
- **Final Product Isolation:** Concentrate the methanolic filtrate with a rotary evaporator.
- **Recrystallization:** Recrystallize the resulting residue from water to obtain the purified **croconic acid disodium salt**. The final product is a yellow to yellow-orange powder.^[2]

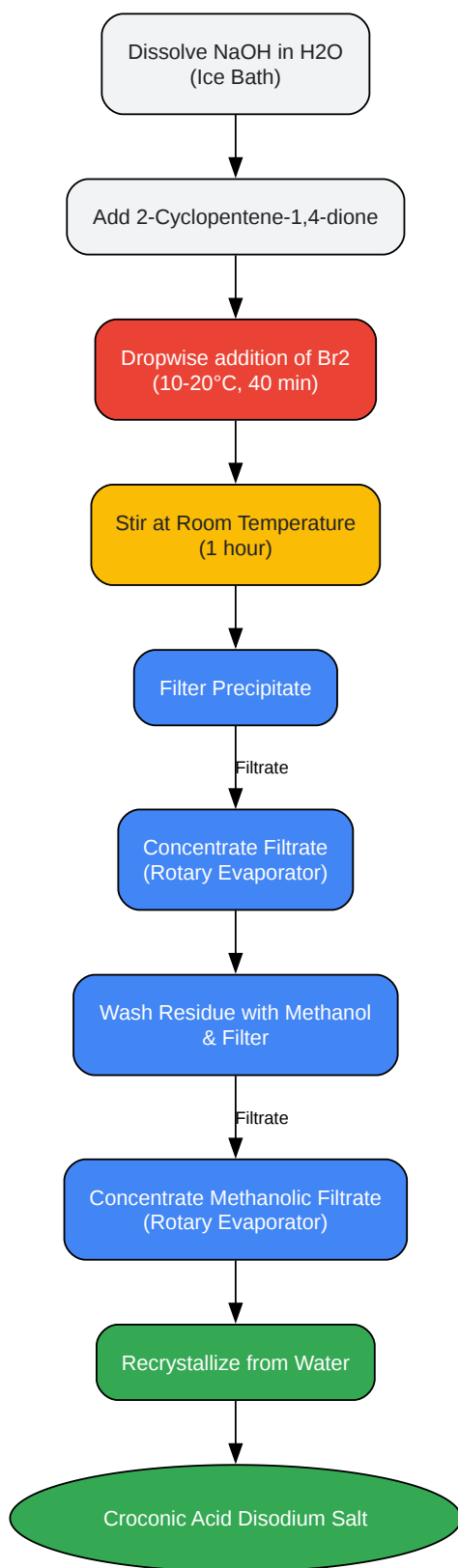
Data Presentation

The following table summarizes the quantitative data associated with the synthesis protocol.

Parameter	Value	Reference
Starting Material (2-Cyclopentene-1,4-dione)	14.4 g	^[1]
Sodium Hydroxide	108 g	^[1]
Bromine	144 g	^[1]
Yield of Sodium Croconate	21.2 g (76%)	^[1]
Molecular Formula	C ₅ Na ₂ O ₅	^[3] ^[4]
Molecular Weight	186.03 g/mol	^[3] ^[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **croconic acid disodium salt**.



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Synthesis of **Croconic Acid Disodium Salt** Workflow.

Conclusion

The protocol described herein provides a clear and efficient method for the synthesis of **croconic acid disodium salt** with a good reported yield. This application note is intended to support researchers and drug development professionals in the reliable preparation of this important oxocarbon compound for their scientific investigations. Adherence to standard laboratory safety procedures is essential when performing this synthesis.

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